

# An In-Depth Technical Guide to Vintafolide's Payload: Desacetylvinblastine Hydrazide (DAVLBH)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Vintafolide (EC145) is a folate receptor-targeted small molecule-drug conjugate (SMDC) that was developed for the treatment of folate receptor-positive cancers, such as ovarian and non-small cell lung cancer.[1][2] It consists of three key components: a folic acid targeting moiety, a hydrophilic peptide spacer, and the cytotoxic payload, desacetylvinblastine hydrazide (DAVLBH).[3][4] This guide provides a detailed technical overview of DAVLBH, focusing on its mechanism of action, synthesis and conjugation, and preclinical and clinical data.

### **Mechanism of Action**

**Vintafolide** leverages the overexpression of folate receptors (FRα) on the surface of many cancer cells to achieve targeted drug delivery.[1][5] The proposed mechanism of action involves a multi-step process:

- Binding and Endocytosis: **Vintafolide** binds with high affinity to the folate receptor on the cancer cell surface.[3] This binding triggers receptor-mediated endocytosis, leading to the internalization of the **vintafolide**-receptor complex within an endosome.[5][6]
- Intracellular Drug Release: The acidic environment of the endosome facilitates the cleavage of the disulfide linker within the **vintafolide** molecule.[1][7] This cleavage is a self-immolative



process that releases the active cytotoxic payload, DAVLBH, into the cytoplasm of the cancer cell.[1][3]

Microtubule Disruption: Once released, DAVLBH, a potent vinca alkaloid, disrupts
microtubule dynamics.[3][7] It inhibits the polymerization of tubulin, a key component of
microtubules, leading to mitotic arrest and ultimately, apoptosis (programmed cell death) of
the cancer cell.[7][8]

# **Signaling Pathways**

The binding of **vintafolide** to the folate receptor initiates a cascade of events leading to the release of DAVLBH and subsequent cell death. The following diagrams illustrate these key pathways.



# Extracellular Space Vintafolide Binding Cell Membrane

Vintafolide Cellular Uptake and Payload Release

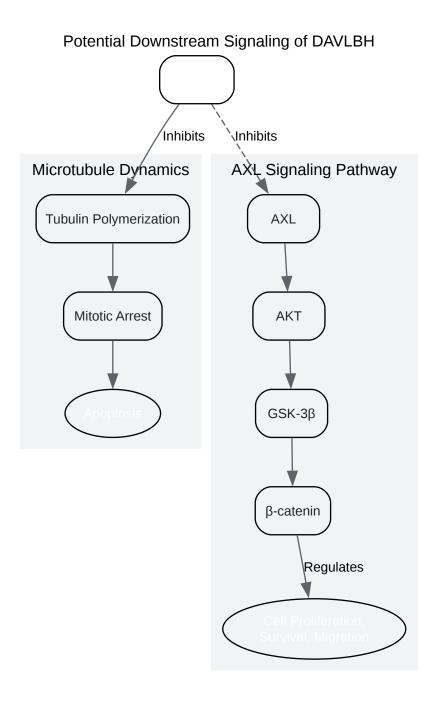
# Receptor-Mediated Endocytosis Intrace ular Space Disulfide Linker Cleavage Inhibits Polymerization Tubulin Polymerization Microtubules Disruption leads to

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Vintafolide cellular uptake and payload release.



Recent studies suggest that DAVLBH may also modulate other signaling pathways, such as the AXL/AKT/GSK-3 $\beta$ / $\beta$ -catenin pathway, which is implicated in cell proliferation, survival, and migration.[9][10]



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Potential downstream signaling pathways of DAVLBH.

# Experimental Protocols Synthesis of Desacetylvinblastine Hydrazide (DAVLBH)

While a detailed, step-by-step protocol for the initial synthesis of DAVLBH from vinblastine is not readily available in the public domain, the general process involves the selective deacetylation of vinblastine followed by hydrazinolysis. The following is a representative protocol based on general chemical principles for hydrazide synthesis.[11][12][13]

#### Materials:

- Desacetylvinblastine
- Hydrazine hydrate
- Ethanol
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Ice bath
- Filtration apparatus
- Drying oven

- Dissolve desacetylvinblastine in ethanol in a round-bottom flask.
- Add an excess of hydrazine hydrate to the solution.
- Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).



- Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
- Collect the solid product by filtration and wash it with cold ethanol.
- Dry the purified DAVLBH in a vacuum oven.
- Characterize the final product using techniques such as NMR and mass spectrometry.

# Conjugation of DAVLBH to Folate Ligand (Vintafolide Synthesis)

The synthesis of **vintafolide** involves the conjugation of an activated DAVLBH derivative to a folate-peptide spacer. The following is a representative protocol.[14][15][16]

#### Materials:

- Activated DAVLBH (e.g., with a disulfide linker)
- Folate-peptide spacer with a terminal thiol group
- Argon-purged water and sodium bicarbonate solution
- Tetrahydrofuran (THF)
- High-performance liquid chromatography (HPLC) system for purification
- Mass spectrometer for characterization

- Prepare an argon-purged solution of sodium bicarbonate in water.
- Dissolve the folate-peptide spacer in the argon-purged water and adjust the pH to ~7 with the sodium bicarbonate solution.
- Dissolve the activated DAVLBH in THF.



- Add the DAVLBH solution to the folate-peptide spacer solution and stir the reaction mixture at room temperature.
- Monitor the reaction progress using analytical liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, purify the resulting vintafolide conjugate using preparative reverse-phase HPLC.
- Confirm the identity and purity of the final product by mass spectrometry.

# In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.[16][17][18][19]

#### Materials:

- Cancer cell line of interest (e.g., FR-positive ovarian cancer cells)
- Cell culture medium and supplements
- Vintafolide or DAVLBH
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- · 96-well plates
- Microplate reader

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of vintafolide or DAVLBH in cell culture medium.



- Remove the old medium from the cells and add the drug dilutions to the wells. Include a
  vehicle control (medium with the same concentration of the drug solvent).
- Incubate the plate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

# **Tubulin Polymerization Assay**

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[8][20][21][22]

#### Materials:

- · Purified tubulin
- Tubulin polymerization buffer (e.g., PIPES, MgCl2, EGTA)
- GTP solution
- DAVLBH
- A fluorescence or absorbance plate reader capable of maintaining a 37°C temperature.

- Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.
- Add DAVLBH or a vehicle control to the reaction mixture.
- Transfer the reaction mixture to a pre-warmed 96-well plate.



- Immediately place the plate in the plate reader and monitor the change in absorbance at 340 nm or fluorescence (if using a fluorescent reporter) over time at 37°C. An increase in absorbance/fluorescence indicates tubulin polymerization.
- Analyze the kinetic data to determine the effect of DAVLBH on the rate and extent of tubulin polymerization.

# Quantitative Data Preclinical Data

**Vintafolide** has demonstrated potent in vitro and in vivo activity against various folate receptor-positive cancer models.

Cell Line	Cancer Type	IC50 (nM) of DAVLBH	Reference
KB	Nasopharyngeal Carcinoma	~1-10	[5]
M109	Murine Lung Carcinoma	~1-10	[23]
J6456	Murine Lymphoma	Not Reported	[5]

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (%)	Cures/Com plete Responses	Reference
КВ	Nasopharyng eal Carcinoma	Vintafolide	Not Reported	4/5 cures	[5]
J6456	Murine Lymphoma	Vintafolide	Not Reported	Not Reported	[5]

# **Clinical Data**



**Vintafolide** has been evaluated in several clinical trials for ovarian and non-small cell lung cancer.

Phase II PRECEDENT Trial (Platinum-Resistant Ovarian Cancer)[4][24][25]

Treatment Arm	N	Median PFS (months)	Hazard Ratio (95% CI)	p-value
Vintafolide + PLD	99	5.0	0.63 (0.41-0.96)	0.031
PLD alone	50	2.7		

PFS: Progression-Free Survival; PLD: Pegylated Liposomal Doxorubicin

Subgroup (FR Status)	Treatment Arm	N	Median PFS (months)	Hazard Ratio (95% CI)	p-value
All lesions FR-positive	Vintafolide + PLD	26	5.5	0.38 (0.17- 0.85)	0.013
PLD alone	12	1.5			

Phase II TARGET Trial (Non-Small Cell Lung Cancer)[25]

Treatment Arm	N	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median PFS (weeks)	Median OS (weeks)
Vintafolide	Randomized	Not yet reported	Not yet reported	Not yet reported	Not yet reported
Vintafolide + Docetaxel	Randomized	Not yet reported	Not yet reported	Not yet reported	Not yet reported
Docetaxel	Randomized	Not yet reported	Not yet reported	Not yet reported	Not yet reported



OS: Overall Survival

Phase I Trial in Refractory Solid Tumors[26][27][28]

Dose-Limiting Toxicity	Maximum Tolerated Dose (MTD)
Constipation	2.5 mg (bolus injection or 1-hour infusion)

### Conclusion

Desacetylvinblastine hydrazide, as the cytotoxic payload of **vintafolide**, demonstrates a potent and targeted anti-cancer effect. Its mechanism of action, involving folate receptor-mediated uptake and subsequent microtubule disruption, provides a clear rationale for its use in FR-positive tumors. While clinical development of **vintafolide** has faced challenges, the extensive preclinical and clinical data generated provide valuable insights for the future design and development of targeted cancer therapies. This technical guide serves as a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted drug delivery.

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